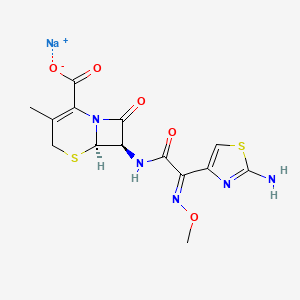

Cefetamet sodium

Description

Properties

CAS No. |

65243-25-6 |

|---|---|

Molecular Formula |

C14H14N5NaO5S2 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H15N5O5S2.Na/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1 |

InChI Key |

NZQJSIPYDOTDFS-JJHIVTNASA-M |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

65243-25-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefetamet sodium; Ro 15-8074/001; Ro-15-8074/001; Ro15-8074/001; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cefetamet Sodium: An In-Depth Technical Guide to its Interaction with Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet sodium is a third-generation oral cephalosporin antibiotic, the active metabolite of the prodrug cefetamet pivoxil. Like other β-lactam antibiotics, its bactericidal action is primarily mediated through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. This technical guide provides a detailed exploration of the molecular mechanism of action of cefetamet, with a specific focus on its interaction with PBPs. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The bactericidal activity of cefetamet stems from its ability to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural support and protection against osmotic lysis. Cefetamet specifically targets and inactivates penicillin-binding proteins (PBPs), which are membrane-bound enzymes responsible for the cross-linking of peptidoglycan chains.

By covalently binding to the active site of these enzymes, cefetamet effectively blocks their transpeptidase activity. This inhibition prevents the formation of the peptide cross-links that provide strength and rigidity to the peptidoglycan layer. The disruption of cell wall synthesis leads to the activation of autolytic enzymes (autolysins), resulting in the degradation of the existing cell wall, loss of cellular integrity, and ultimately, cell lysis and bacterial death.

Quantitative Analysis of Cefetamet-PBP Interactions

The efficacy of cefetamet is directly related to its binding affinity for specific PBPs in different bacterial species. This affinity is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibitory dose 50 (ID50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP's activity.

Cefetamet Binding Affinity Data

The following tables summarize the available quantitative data on the binding affinity of cefetamet to PBPs in key bacterial species.

Table 1: Binding Affinity of Cefetamet to Escherichia coli PBPs

| Penicillin-Binding Protein (PBP) | ID50 (µg/mL) | Reference |

| PBP 3 | 0.25 | [1] |

| PBP 1s | Low affinity (20-fold lower than cefixime) | [1] |

Table 2: In Vitro Activity of Cefetamet Against Common Respiratory Pathogens

| Bacterial Species | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-sensitive) | Potent activity | [2][3] |

| Haemophilus influenzae | All isolates inhibited by ≤ 2 | [4] |

| Moraxella catarrhalis | High activity |

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) is an indicator of overall antibacterial activity and is influenced by PBP binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Cefetamet Action

Experimental Workflow for PBP Binding Assay

Detailed Experimental Protocols

The determination of the binding affinity of cefetamet for various PBPs is crucial for understanding its spectrum of activity and potency. The following are detailed protocols for two common experimental methods used for this purpose.

Competitive Fluorescent Penicillin-Binding Assay

This assay measures the ability of cefetamet to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs.

a. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., E. coli, S. pneumoniae) in an appropriate culture medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

-

Centrifuge the lysate at a low speed to remove unbroken cells and cellular debris.

-

Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Wash the membrane pellet and resuspend it in a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) and store at -80°C until use.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

b. Binding Assay:

-

In a microcentrifuge tube or a 96-well plate, add a standardized amount of the bacterial membrane preparation.

-

Add serial dilutions of cefetamet sodium (or other competitor β-lactams) to the membranes and incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30-37°C) to allow for binding to the PBPs.

-

Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) to all samples.

-

Incubate for an additional period (e.g., 10-30 minutes) to allow the fluorescent probe to bind to the remaining available PBPs.

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

c. Detection and Analysis:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of inhibition of fluorescent penicillin binding versus the concentration of cefetamet.

-

Determine the IC50 value, the concentration of cefetamet that results in a 50% reduction in the fluorescence signal, for each PBP.

Radioactive Penicillin-Binding Competition Assay

This classic method utilizes a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to quantify the binding of unlabeled competitor antibiotics.

a. Membrane Preparation:

-

Follow the same procedure as described in the fluorescent assay (Section 1.a).

b. Competition Binding Assay:

-

Incubate a fixed amount of the membrane preparation with various concentrations of cefetamet sodium in a suitable buffer for a predetermined time (e.g., 10 minutes at 30°C).

-

Add a saturating concentration of radiolabeled penicillin (e.g., [³H]benzylpenicillin) and incubate for another 10 minutes.

-

Terminate the reaction by adding a solution of non-radiolabeled penicillin G at a high concentration, followed by the addition of Sarkosyl to solubilize the membranes.

c. Detection and Analysis:

-

Separate the PBP-penicillin complexes from the unbound radiolabeled penicillin by SDS-PAGE.

-

Perform fluorography on the gel to visualize the radiolabeled PBPs.

-

Expose the gel to X-ray film.

-

Scan the resulting autoradiogram and quantify the density of each PBP band.

-

Calculate the concentration of cefetamet required to reduce the binding of the radiolabeled penicillin by 50% (IC50) for each PBP.

Conclusion

Cefetamet sodium exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis. Its primary target in Gram-negative bacteria such as E. coli is PBP 3. The quantitative analysis of its binding affinity to a broader range of PBPs in various clinically relevant pathogens remains an area for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies, which are essential for the continued development and optimization of β-lactam antibiotics in the face of growing antimicrobial resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antimicrobial activity of cefetamet against clinically isolated microbial strains collected from urban RTI patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Activity of Cefetamet Sodium Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of cefetamet sodium, the active metabolite of the oral third-generation cephalosporin cefetamet pivoxil, against key bacterial respiratory pathogens. The data presented is compiled from various scientific studies, offering insights into its efficacy and spectrum of activity. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial research and drug development.

Quantitative In-Vitro Susceptibility Data

The in-vitro activity of cefetamet is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of its potency against common respiratory pathogens.

Table 1: In-Vitro Activity of Cefetamet against Streptococcus pneumoniae

| Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Not Specified | Not Reported | Not Reported | Not Reported | Cefetamet has demonstrated excellent in-vitro activity against penicillin-sensitive Streptococcus pneumoniae.[1][2] However, it exhibits poor activity against penicillin-resistant strains.[1] |

Table 2: In-Vitro Activity of Cefetamet against Haemophilus influenzae

| Number of Isolates | Ampicillin Status | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| 2,212 | Ampicillin-Susceptible, β-lactamase-positive, and intrinsically ampicillin-resistant | Not Reported | Not Reported | All isolates inhibited by ≤ 2 | [3] |

Table 3: In-Vitro Activity of Cefetamet against Moraxella catarrhalis

| Number of Isolates | β-lactamase Production | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Cefetamet is active against Moraxella catarrhalis, including β-lactamase producing strains.[1] |

Table 4: In-Vitro Activity of Cefetamet against Klebsiella pneumoniae

| Number of Isolates | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Cefetamet has shown activity against Klebsiella pneumoniae. |

Experimental Protocols: Broth Microdilution Susceptibility Testing

The following protocols are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of cefetamet sodium against the specified respiratory pathogens, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Streptococcus pneumoniae

-

Isolate Source: Clinical isolates from respiratory specimens (e.g., sputum, bronchoalveolar lavage).

-

Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood.

-

Inoculum Preparation:

-

Select several morphologically similar colonies from an 18- to 24-hour-old sheep blood agar plate.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension in the supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

MIC Determination:

-

Dispense serial two-fold dilutions of cefetamet sodium in the supplemented CAMHB into the wells of a 96-well microdilution plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C ± 2°C in an atmosphere of 5% CO₂ for 20-24 hours.

-

The MIC is defined as the lowest concentration of cefetamet sodium that completely inhibits visible growth of the organism.

-

-

Quality Control: Streptococcus pneumoniae ATCC® 49619 should be tested concurrently.

Haemophilus influenzae

-

Isolate Source: Clinical isolates from respiratory specimens.

-

Culture Medium: Haemophilus Test Medium (HTM) broth.

-

Inoculum Preparation:

-

From a chocolate agar plate incubated for 20-24 hours, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in HTM broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

-

-

MIC Determination:

-

Prepare serial two-fold dilutions of cefetamet sodium in HTM broth in a 96-well microdilution plate.

-

Inoculate the wells with the standardized bacterial suspension.

-

Include appropriate growth and sterility controls.

-

Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.

-

Determine the MIC as the lowest concentration of the antibiotic that prevents visible growth.

-

-

Quality Control: Haemophilus influenzae ATCC® 49247 or ATCC® 49766 should be included in each run.

Moraxella catarrhalis

-

Isolate Source: Clinical isolates from respiratory specimens.

-

Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation:

-

Prepare a direct colony suspension from an 18- to 24-hour-old culture on a blood or chocolate agar plate in sterile broth or saline to match a 0.5 McFarland turbidity standard.

-

Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

MIC Determination:

-

Perform serial two-fold dilutions of cefetamet sodium in CAMHB in a 96-well microdilution plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include growth and sterility controls.

-

Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours.

-

The MIC is the lowest concentration of cefetamet sodium that inhibits visible growth.

-

-

Quality Control: Staphylococcus aureus ATCC® 29213 can be used for quality control of the testing procedure.

Klebsiella pneumoniae

-

Isolate Source: Clinical isolates from respiratory specimens.

-

Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies from a non-selective agar plate (e.g., MacConkey agar) after 18-24 hours of incubation.

-

Suspend the colonies in sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute the standardized suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

-

-

MIC Determination:

-

Prepare serial two-fold dilutions of cefetamet sodium in CAMHB in a 96-well microdilution plate.

-

Inoculate the wells with the standardized bacterial suspension.

-

Include appropriate growth and sterility controls.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

The MIC is read as the lowest concentration of the antibiotic with no visible growth.

-

-

Quality Control: Escherichia coli ATCC® 25922 and Pseudomonas aeruginosa ATCC® 27853 are commonly used quality control strains for testing Enterobacteriaceae.

Visualizations

The following diagrams illustrate the experimental workflow for determining the in-vitro activity of cefetamet sodium and the logical relationship of its activity against common respiratory pathogens.

Caption: Experimental workflow for MIC determination.

Caption: Cefetamet's activity against respiratory pathogens.

References

- 1. Development of a Disk Diffusion Method for Testing Moraxella catarrhalis Susceptibility Using Clinical and Laboratory Standards Institute Methods: a SENTRY Antimicrobial Surveillance Program Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Cefetamet Pivoxil to Active Cefetamet

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet pivoxil is an orally administered third-generation cephalosporin antibiotic that acts as a prodrug. Its clinical efficacy is dependent on its in vivo hydrolysis to the active metabolite, cefetamet. This technical guide provides a comprehensive overview of the hydrolysis process, including the enzymatic pathways involved, quantitative kinetic data, and detailed experimental protocols for its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and evaluating this critical bioactivation step.

Introduction

Cefetamet pivoxil is a pivaloyloxymethyl ester prodrug of the broad-spectrum antibiotic cefetamet.[1] This chemical modification enhances the oral bioavailability of the parent drug.[2] Following oral administration, cefetamet pivoxil is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and liver, releasing the pharmacologically active cefetamet into systemic circulation.[3][4] Understanding the kinetics and mechanisms of this hydrolysis is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and assessing potential drug-drug interactions.

The Hydrolysis Pathway: From Prodrug to Active Compound

The bioactivation of cefetamet pivoxil is a one-step enzymatic process where the ester linkage is cleaved to yield the active cefetamet, pivalic acid, and formaldehyde. This reaction is primarily catalyzed by carboxylesterases.

The overall hydrolysis reaction is as follows:

Cefetamet Pivoxil + H₂O ---(Esterases)--> Cefetamet + Pivalic Acid + Formaldehyde

While the primary products are well-established, the potential for transient intermediate species exists. However, detailed characterization of such intermediates is not extensively reported in the available literature.

Key Enzymes in Cefetamet Pivoxil Hydrolysis

The hydrolysis of cefetamet pivoxil is predominantly mediated by carboxylesterases (CES), a family of serine hydrolases. In humans, the two major isoforms involved in drug metabolism are CES1 and CES2.[5]

-

Carboxylesterase 1 (CES1): Primarily found in the liver, with lower expression in other tissues like the lungs and kidneys.

-

Carboxylesterase 2 (CES2): Abundantly expressed in the small intestine, making it a key enzyme for the first-pass metabolism of orally administered ester prodrugs.

The tissue-specific expression of these enzymes indicates that the hydrolysis of cefetamet pivoxil likely begins in the intestine (mediated by CES2) and is completed in the liver (mediated by CES1).

Quantitative Data on Cefetamet Pivoxil Hydrolysis

| Parameter | Condition | Value | Reference |

| Hydrolysis Kinetics | First-order degradation in aqueous solution | pH-dependent | |

| Maximum stability in aqueous solution | pH 3 to 5 | ||

| Solid-State Degradation | Autocatalytic first-order reaction | Air humidity >50% | |

| First-order reaction (for hydrochloride salt) | 0% relative humidity | ||

| Reversible first-order reaction (for free ester) | 0% relative humidity |

Note: The absence of specific Km and Vmax values in the literature highlights a gap in the current understanding of the detailed enzymatic kinetics of cefetamet pivoxil hydrolysis.

Experimental Protocols

This section provides detailed methodologies for the analysis of cefetamet pivoxil hydrolysis.

In Vitro Hydrolysis Assay using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and hydrolysis rate of cefetamet pivoxil in a system containing a complex mixture of drug-metabolizing enzymes.

Materials:

-

Cefetamet pivoxil

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trichloroacetic acid (TCA) or perchloric acid for protein precipitation

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes. The final protein concentration of microsomes is typically in the range of 0.5-1.0 mg/mL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add cefetamet pivoxil (typically from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the reaction. The final substrate concentration should be chosen based on the experimental objectives (e.g., a concentration below the expected Km for initial rate determination).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Termination of Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing a quenching solution, such as ice-cold acetonitrile or an acid like TCA or perchloric acid, to precipitate the proteins.

-

Protein Precipitation and Sample Preparation: Vortex the quenched sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for the simultaneous quantification of the remaining cefetamet pivoxil and the formed cefetamet.

HPLC Method for Simultaneous Quantification of Cefetamet Pivoxil and Cefetamet

This method allows for the separation and quantification of the prodrug and its active metabolite.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or formic acid in water). A typical mobile phase could be acetonitrile:water (80:20 v/v). |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | 251 nm or 232 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Standard Curve Preparation:

Prepare a series of standard solutions containing known concentrations of both cefetamet pivoxil and cefetamet in the same matrix as the experimental samples (e.g., quenched incubation buffer). Analyze these standards using the HPLC method to generate a calibration curve for each compound.

Data Analysis:

Quantify the concentrations of cefetamet pivoxil and cefetamet in the experimental samples by comparing their peak areas to the respective standard curves. The rate of hydrolysis can then be calculated from the decrease in cefetamet pivoxil concentration and the increase in cefetamet concentration over time.

Visualizations

Cefetamet Pivoxil Hydrolysis Pathway

Caption: Enzymatic hydrolysis of cefetamet pivoxil to its active form, cefetamet.

Experimental Workflow for In Vitro Hydrolysis Assay

References

- 1. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

Cefetamet Sodium: A Technical Whitepaper on its Bacteriostatic and Bactericidal Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet, the active metabolite of the prodrug cefetamet pivoxil, is a third-generation oral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of the bacteriostatic and bactericidal properties of Cefetamet sodium. It delves into its mechanism of action, presents quantitative data on its in-vitro activity, outlines detailed experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its antimicrobial action.

Introduction

Cefetamet is a beta-lactam antibiotic that demonstrates significant in-vitro activity against common respiratory and urinary tract pathogens.[1][2] Its stability in the presence of many beta-lactamases contributes to its efficacy against resistant strains.[1] Understanding the distinction between its bacteriostatic (inhibitory) and bactericidal (killing) activity is crucial for its optimal use in research and clinical settings. This guide aims to provide an in-depth analysis of these properties.

Mechanism of Action

Cefetamet exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] Like other beta-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs).

Targeting Penicillin-Binding Protein 3 (PBP3)

In Gram-negative bacteria, such as Escherichia coli, Cefetamet shows a high affinity for PBP3.[3] PBP3 is a critical enzyme involved in the final stages of peptidoglycan synthesis, specifically during cell division where it is essential for septum formation.

Downstream Effects of PBP3 Inhibition

The inhibition of PBP3 by Cefetamet disrupts the normal process of bacterial cell division. This leads to the formation of elongated, filamentous cells as the bacteria are unable to form new septa and divide. While this initially represents a bacteriostatic effect, the continued disruption of cell wall integrity ultimately leads to cell lysis and death, demonstrating a bactericidal outcome. The lytic process is often mediated by the uncontrolled activity of bacterial autolysins, which are enzymes that degrade the peptidoglycan cell wall.

Signaling Pathway of Cefetamet Action

References

- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

Cefetamet: An In-depth Technical Guide to its Binding Affinity for Bacterial Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet, a third-generation oral cephalosporin, exerts its bactericidal action through the inhibition of bacterial cell wall synthesis. This is achieved by its targeted binding to and inactivation of essential Penicillin-Binding Proteins (PBPs). PBPs are membrane-bound enzymes crucial for the final steps of peptidoglycan synthesis, a vital component providing structural integrity to the bacterial cell wall. The affinity of Cefetamet for specific PBPs determines its spectrum of activity against different bacterial pathogens. This technical guide provides a comprehensive overview of the binding affinity of Cefetamet to bacterial PBPs, detailing its mechanism of action, quantitative binding data, and the experimental protocols used to determine these interactions.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The fundamental mechanism of Cefetamet, like all β-lactam antibiotics, is the disruption of the cross-linking of peptidoglycan chains. Cefetamet's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to act as a suicide inhibitor, forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP transpeptidase domain. This irreversible acylation inactivates the enzyme, preventing the formation of peptide cross-links and ultimately leading to a compromised cell wall, cell lysis, and bacterial death.[1] The primary targets of Cefetamet are the high-molecular-weight PBPs that are essential for cell elongation and septation.

Quantitative Binding Affinity Data

The binding affinity of Cefetamet for various PBPs is a key determinant of its antibacterial efficacy. This is often quantified by the 50% inhibitory concentration (IC50) or the 50% inhibitory dose (ID50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.

Escherichia coli

Cefetamet demonstrates a strong affinity for PBP 3 in Escherichia coli, which is a critical enzyme for cell septation. In a β-lactamase non-producing strain of E. coli C600, Cefetamet and Cefixime share the same inhibitory activity (MIC = 1 µg/ml) and the same affinity for PBP 3.[2] In contrast, Cefixime and Cefuroxime have a significantly higher affinity for PBP 1s compared to Cefetamet.[2]

| Antibiotic | PBP 1s Affinity Relative to Cefetamet | PBP 3 (ID50 in µg/ml) |

| Cefetamet | 1x | 0.25[2] |

| Cefixime | 20x higher[2] | 0.25 |

| Cefuroxime | 10x higher | 0.5 |

Table 1: Binding Affinity of Cefetamet and Comparators for E. coli C600 PBPs

Streptococcus pneumoniae

Haemophilus influenzae

Cefetamet is highly active against Haemophilus influenzae, including β-lactamase producing strains. This strong activity implies a high binding affinity for the essential PBPs of this organism. In H. influenzae, PBP 3 (comprising PBP3a and PBP3b) is the primary target for many cephalosporins. Alterations in PBP 3 are a known mechanism of resistance in this bacterium.

| Organism | Cefetamet MIC Range (µg/ml) | Key PBP Targets (Inferred) |

| Streptococcus pneumoniae (penicillin-sensitive) | - | PBP2x, PBP1a, PBP2b |

| Haemophilus influenzae | ≤ 2.0 | PBP3a, PBP3b |

Table 2: Inferred PBP Targeting of Cefetamet in Key Respiratory Pathogens based on MIC data

Experimental Protocols

The determination of PBP binding affinity is crucial for characterizing the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay.

Competitive PBP Binding Assay

This assay measures the ability of a test compound (e.g., Cefetamet) to compete with a labeled β-lactam (e.g., fluorescently tagged or radiolabeled penicillin) for binding to PBPs.

Materials and Reagents:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium

-

Phosphate-buffered saline (PBS)

-

Test antibiotic (Cefetamet)

-

Labeled penicillin (e.g., Bocillin™ FL or [3H]benzylpenicillin)

-

Cell lysis buffer

-

Reagents for SDS-PAGE and detection (fluorescence scanner or autoradiography equipment)

Step-by-Step Protocol:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Lyse the cells using a suitable method (e.g., sonication, French press).

-

Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding:

-

Incubate aliquots of the membrane preparation with increasing concentrations of the unlabeled test antibiotic (Cefetamet) for a specific time and temperature (e.g., 10-30 minutes at 30-37°C).

-

Add a fixed concentration of the labeled penicillin to the mixture.

-

Incubate for a further period to allow the labeled penicillin to bind to any available PBPs.

-

-

Termination and Separation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the PBP-antibiotic complexes by SDS-PAGE.

-

-

Detection and Quantification:

-

For fluorescently labeled penicillin, visualize the gel using a fluorescence scanner.

-

For radiolabeled penicillin, expose the gel to X-ray film (autoradiography).

-

Quantify the intensity of the bands corresponding to each PBP.

-

-

Data Analysis:

-

The intensity of the labeled PBP bands will decrease as the concentration of the competing unlabeled Cefetamet increases.

-

Determine the concentration of Cefetamet that inhibits 50% of the binding of the labeled penicillin (IC50) for each PBP.

-

Conclusion

Cefetamet is an effective third-generation cephalosporin that targets and inactivates bacterial Penicillin-Binding Proteins, leading to the inhibition of cell wall synthesis and bacterial death. Its strong affinity for PBP 3 in Escherichia coli underscores its potent activity against this common pathogen. While specific quantitative binding data for individual PBPs in key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae requires further investigation, its known antimicrobial spectrum suggests a high affinity for the essential PBPs in these organisms. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of Cefetamet and the development of novel β-lactam antibiotics with improved PBP binding profiles. Understanding the intricate interactions between cephalosporins and their PBP targets at a molecular level is paramount for overcoming the challenge of antibiotic resistance.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Cefetamet Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefetamet sodium, the sodium salt of the third-generation cephalosporin cefetamet, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to Cefetamet sodium. Detailed experimental protocols for its analysis and visualizations of its mechanism of action and analytical workflows are included to support research and development activities in the pharmaceutical sciences.

Chemical Structure and Identification

Cefetamet sodium is the sodium salt of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] The presence of the aminothiazolyl and methoxyimino groups in the acyl side chain confers stability against many β-lactamases and extends its spectrum of activity.[4]

| Identifier | Value |

| IUPAC Name | sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3] |

| CAS Number | 65243-25-6 |

| Molecular Formula | C₁₄H₁₄N₅NaO₅S₂ |

| Molecular Weight | 419.40 g/mol |

| InChI Key | NZQJSIPYDOTDFS-KYIYMPJCSA-M |

| SMILES | CC1=C(C(=O)[O-])N2C(=O)--INVALID-LINK--NC(=O)/C(=N/OC)/c3csc(N)n3.[Na+] |

Physicochemical Properties

| Property | Value/Description |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO. Specific aqueous solubility data is not readily available. |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). |

| pKa | Experimental pKa value is not readily available in the cited literature. |

| Melting Point | Not specified in the available literature. |

Mechanism of Action

Like other β-lactam antibiotics, Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Cefetamet is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, Cefetamet disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Experimental Protocols

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details a validated RP-HPLC method for the quantitative analysis of Cefetamet.

Objective: To determine the concentration of Cefetamet in a sample using RP-HPLC with UV detection.

Materials:

-

Cefetamet sodium reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sodium perchlorate (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Instrumentation:

-

HPLC system equipped with a UV detector

-

Kromasil C18 column (250mm × 4.6mm; 5µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | Kromasil C18 (250mm × 4.6mm; 5µ) |

| Mobile Phase | Methanol: 0.01M Sodium Perchlorate (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Detection Wavelength | 232 nm |

| Run Time | 10 min |

Procedure:

-

Mobile Phase Preparation: Prepare a 0.01M solution of sodium perchlorate in HPLC-grade water. Mix this solution with methanol in a 40:60 ratio. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh about 10 mg of Cefetamet sodium reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., the mobile phase) and make up the volume to the mark. This will be the standard stock solution. Prepare working standard solutions by further dilution of the stock solution to achieve concentrations within the linear range (e.g., 1-6 µg/mL).

-

Sample Preparation: Prepare the sample solution containing Cefetamet sodium in the mobile phase to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject 20 µL of the standard and sample solutions into the chromatograph.

-

Quantification: Identify the Cefetamet peak based on its retention time. The concentration of Cefetamet in the sample is determined by comparing the peak area of the sample with that of the standard solutions.

Spectroscopic Properties

Detailed experimental spectra (UV-Vis, IR, NMR) for Cefetamet sodium are not widely available in the public literature. However, some studies on its synthesis and analysis provide general information on the techniques used for its characterization.

-

UV-Vis Spectroscopy: The chromophoric groups in the Cefetamet molecule, particularly the aminothiazole ring and the conjugated system, are expected to absorb in the UV region. The detection wavelength of 232 nm used in HPLC methods suggests a significant absorbance around this wavelength.

-

Mass Spectrometry: Mass spectrometry has been used to confirm the molecular weight of Cefetamet sodium. The exact mass is reported as 419.0334 Da.

-

NMR Spectroscopy: ¹H and ¹³C NMR have been utilized to confirm the chemical structure of synthesized Cefetamet sodium by comparing the chemical shifts with literature values.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of Cefetamet sodium. The information on its physicochemical characteristics, mechanism of action, and a validated analytical protocol is intended to be a valuable resource for researchers and professionals in the field of drug development. The provided visualizations offer a clear understanding of its mode of action and a typical analytical workflow. Further research to determine the precise quantitative values for properties such as aqueous solubility and pKa would be beneficial for the comprehensive characterization of this important antibiotic. values for properties such as aqueous solubility and pKa would be beneficial for the comprehensive characterization of this important antibiotic.

References

- 1. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inlibrary.uz [inlibrary.uz]

- 3. medkoo.com [medkoo.com]

- 4. EXPLORING NEW PATHWAYS: PROCESS DEVELOPMENT FOR CEFETAMET SODIUM SYNTHESI | American Journal of Biomedical Science & Pharmaceutical Innovation [inlibrary.uz]

Cefetamet Sodium: A Technical Guide for the Treatment of Gram-Negative Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet sodium, the active form of the prodrug cefetamet pivoxil, is a third-generation oral cephalosporin antibiotic.[1][2] It exhibits a broad spectrum of activity against many gram-negative bacteria, making it a valuable agent in the treatment of various infections.[2] This technical guide provides an in-depth overview of cefetamet, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and mechanisms of resistance. The information is presented to support research, scientific understanding, and drug development efforts in the field of infectious diseases.

Mechanism of Action

Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The primary target of cefetamet is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, cefetamet disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. Third-generation cephalosporins, including cefetamet, have an enhanced ability to penetrate the outer membrane of gram-negative bacteria, contributing to their potent activity against these organisms.

Antimicrobial Spectrum

Cefetamet demonstrates potent activity against a wide range of gram-negative bacteria, particularly Enterobacteriaceae. It is also effective against common respiratory pathogens. However, its activity against Pseudomonas aeruginosa, enterococci, and staphylococci is limited.

Table 1: In Vitro Activity of Cefetamet Against Key Gram-Negative Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.06 - 0.5 | 0.25 - 2 |

| Klebsiella pneumoniae | 0.12 - 0.5 | 0.5 - 2 |

| Proteus mirabilis | ≤0.06 - 0.12 | 0.12 - 0.25 |

| Haemophilus influenzae | ≤0.03 - 0.06 | ≤0.03 - 0.12 |

| Moraxella catarrhalis | 0.25 - 0.5 | 0.5 - 1 |

| Neisseria gonorrhoeae | ≤0.015 - 0.06 | 0.03 - 0.12 |

| Citrobacter freundii | 0.25 | >128 |

| Enterobacter cloacae | 0.5 | >128 |

| Serratia marcescens | 2 | 64 |

| Morganella morganii | 0.12 | 0.5 |

Note: MIC values are compiled from various studies and may vary depending on the testing methodology and geographic location of isolates.

Pharmacokinetics

Cefetamet is administered orally as the prodrug cefetamet pivoxil, which is hydrolyzed during absorption to the active compound, cefetamet.

Table 2: Pharmacokinetic Parameters of Cefetamet in Healthy Adults

| Parameter | Value |

| Oral Bioavailability (with food) | ~50% |

| Time to Peak Plasma Concentration (Tmax) | 3.0 - 4.8 hours |

| Elimination Half-life (t1/2) | 2.2 - 2.46 hours |

| Volume of Distribution (Vd) | 0.29 - 0.3 L/kg |

| Protein Binding | ~22% |

| Primary Route of Elimination | Renal (88% excreted unchanged in urine) |

Data compiled from multiple pharmacokinetic studies.

Pharmacokinetic parameters can be influenced by factors such as age and renal function, with dose adjustments recommended for patients with impaired renal function. In children, the half-life is slightly shorter (around 1.97 hours), and oral bioavailability varies with age. Hepatic cirrhosis does not appear to significantly affect the pharmacokinetics of cefetamet.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacteria to cefetamet is typically determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution MIC Testing:

-

Preparation of Antimicrobial Agent: A stock solution of cefetamet is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

-

Inoculation: The microdilution plates containing the serially diluted cefetamet are inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of cefetamet that completely inhibits visible growth of the organism.

Clinical Efficacy

Cefetamet pivoxil has demonstrated clinical efficacy in the treatment of various infections caused by susceptible gram-negative bacteria.

Table 3: Clinical Efficacy of Cefetamet Pivoxil in Selected Infections

| Infection Type | Comparator(s) | Clinical Cure/Success Rate (Cefetamet) | Clinical Cure/Success Rate (Comparator) | Reference(s) |

| Uncomplicated Urinary Tract Infection (single dose) | Cefadroxil | 90.8% - 93.3% | 74.4% - 74.7% | |

| Complicated Urinary Tract Infection | Cefadroxil | 87.9% | 71.4% | |

| Acute Exacerbation of Chronic Bronchitis | Cefaclor | 88% | 80% | |

| Lower Respiratory Tract Infections | Cefaclor, Amoxicillin, Cefixime | Equivalent Efficacy | Equivalent Efficacy |

Clinical trials have shown that cefetamet pivoxil is generally well-tolerated, with the most common adverse effects being gastrointestinal in nature, such as diarrhea, nausea, and vomiting.

Mechanisms of Resistance

The primary mechanism of resistance to cefetamet in gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. While cefetamet is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can confer resistance. Other mechanisms of resistance include alterations in the target PBPs, reducing the binding affinity of cefetamet, and decreased permeability of the outer membrane, which limits the access of the antibiotic to its target.

Conclusion

Cefetamet sodium is an effective third-generation oral cephalosporin for the treatment of infections caused by a variety of gram-negative bacteria. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a useful therapeutic option. A thorough understanding of its mechanism of action, antimicrobial spectrum, and potential for resistance is crucial for its appropriate use in clinical practice and for guiding future research and development in the ongoing effort to combat bacterial infections. Continuous surveillance of resistance patterns is essential to ensure the long-term effectiveness of this important antimicrobial agent.

References

- 1. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

The Pharmacokinetics and Pharmacodynamics of Cefetamet Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet sodium, the active form of the prodrug cefetamet pivoxil, is a third-generation oral cephalosporin antibiotic. It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of respiratory and urinary tract infections.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefetamet, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support research and development activities.

Pharmacokinetics

Cefetamet pivoxil is administered orally and is rapidly hydrolyzed by esterases during absorption to form the active compound, cefetamet.[3] The pharmacokinetic profile of cefetamet has been extensively studied in healthy volunteers and various patient populations.

Absorption

The oral bioavailability of cefetamet pivoxil is approximately 50% when taken with food.[1] Food enhances the extent of absorption while slightly delaying the rate of absorption.[2] The absolute bioavailability of tablet formulations is generally higher than that of syrup formulations.

Distribution

Cefetamet has a volume of distribution of about 0.3 L/kg, which is similar to the extracellular fluid space. Plasma protein binding is minimal, at approximately 22%.

Metabolism

Cefetamet is not significantly metabolized in the body.

Excretion

The primary route of elimination for cefetamet is renal, with approximately 88% of the dose being recovered unchanged in the urine. The elimination half-life is approximately 2.2 hours in individuals with normal renal function.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cefetamet in various populations and under different conditions.

Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (with food) | ~50% | |

| Tmax (hours) | 4.0 - 4.8 | |

| Cmax (mg/L) | 3.2 - 4.3 | |

| Volume of Distribution (Vd) | 0.29 - 0.3 L/kg | |

| Protein Binding | 22% | |

| Elimination Half-life (t½) | 2.2 hours | |

| Total Body Clearance | 136 mL/min | |

| Renal Clearance | 119 mL/min |

Table 2: Influence of Food on Cefetamet Pivoxil Pharmacokinetics

| Condition | Bioavailability | Tmax (hours) |

| Fasting | 31% | 3.0 |

| Fed | 44% | 4.8 |

Pharmacodynamics

Mechanism of Action

Cefetamet, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, cefetamet disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.

Spectrum of Activity

Cefetamet is active against a wide range of pathogens commonly associated with respiratory and urinary tract infections. This includes Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Neisseria gonorrhoeae. It is generally not active against staphylococci, enterococci, and Pseudomonas aeruginosa.

Pharmacodynamic Parameters

The antimicrobial efficacy of cefetamet is primarily related to the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC). A standard dose of 500 mg of cefetamet pivoxil twice daily generally maintains unbound plasma concentrations above the MIC90 for susceptible organisms for a significant portion of the dosing interval.

Table 3: In Vitro Activity of Cefetamet Against Common Pathogens

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | ≤0.06 - 0.25 | 0.12 - 0.5 | |

| Haemophilus influenzae | ≤0.06 | ≤0.06 - 0.12 | |

| Moraxella catarrhalis | ≤0.25 | ≤0.25 - 0.5 | |

| Escherichia coli | 0.5 | 1 | |

| Klebsiella pneumoniae | 0.25 | 0.5 | |

| Proteus mirabilis | ≤0.12 | ≤0.12 | |

| Citrobacter freundii | 2 | >128 | |

| Enterobacter cloacae | 1 | >128 | |

| Serratia marcescens | 4 | 32 |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic and pharmacodynamic evaluation of cefetamet.

Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study of cefetamet pivoxil involves the administration of a single oral dose to healthy adult volunteers.

Protocol:

-

Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. A thorough medical history, physical examination, and laboratory tests are conducted to ensure they meet the inclusion criteria.

-

Dosing: After an overnight fast, subjects receive a single oral dose of cefetamet pivoxil.

-

Blood Sampling: Blood samples are collected in heparinized tubes at predeteremined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of cefetamet in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance using non-compartmental analysis.

Determination of Cefetamet Concentration in Plasma by HPLC-MS/MS

Protocol:

-

Sample Preparation: A protein precipitation method is used to extract cefetamet from plasma. Acetonitrile is added to the plasma sample, which is then vortexed and centrifuged to precipitate proteins.

-

Chromatographic Separation: The supernatant is injected into a reversed-phase C18 column. A gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent, is used to separate cefetamet from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. Cefetamet is detected and quantified using multiple reaction monitoring (MRM) mode.

-

Quantification: A calibration curve is generated using standards of known cefetamet concentrations to quantify the amount of drug in the plasma samples.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefetamet against various bacterial isolates is determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol:

-

Preparation of Cefetamet Dilutions: A series of twofold dilutions of cefetamet are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of cefetamet that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay

A competitive binding assay is used to determine the affinity of cefetamet for bacterial PBPs.

Protocol:

-

Bacterial Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested. The cell membranes, which contain the PBPs, are isolated by sonication and ultracentrifugation.

-

Competitive Binding: The isolated membranes are incubated with various concentrations of cefetamet.

-

Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This fluorescent probe binds to the PBPs that are not already occupied by cefetamet.

-

SDS-PAGE and Visualization: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a gel imaging system.

-

Data Analysis: The intensity of the fluorescent bands is quantified. The concentration of cefetamet that inhibits 50% of the binding of the fluorescent probe (IC50) is determined, which reflects the binding affinity of cefetamet for the PBPs.

Conclusion

Cefetamet sodium possesses a favorable pharmacokinetic and pharmacodynamic profile for the treatment of common respiratory and urinary tract infections. Its good oral bioavailability, predictable pharmacokinetic parameters, and potent in vitro activity against key pathogens underscore its clinical utility. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing key data and methodologies to facilitate further investigation and application of this important third-generation cephalosporin.

References

- 1. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of cefetamet in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefetamet Sodium: An In-Depth Technical Guide to its Stability Against Beta-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefetamet, an oral third-generation cephalosporin, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. A critical attribute for any β-lactam antibiotic is its stability against β-lactamases, the primary mechanism of resistance in many bacterial species. This technical guide provides a comprehensive overview of the stability of Cefetamet against various classes of β-lactamases, presenting available quantitative data, detailed experimental protocols, and logical workflows to facilitate further research and development.

Overview of Cefetamet's Beta-Lactamase Stability

Cefetamet is generally characterized by its high intrinsic stability against many common plasmid-mediated and chromosomally-mediated β-lactamases. This stability is a key factor in its efficacy against β-lactamase-producing strains of pathogens such as Haemophilus influenzae and Moraxella catarrhalis. However, its stability is not absolute and can be compromised by certain types of β-lactamases, particularly some extended-spectrum β-lactamases (ESBLs).

Quantitative Analysis of Cefetamet Stability

The interaction between a β-lactam antibiotic and a β-lactamase can be quantified through kinetic parameters such as the Michaelis-Menten constant (Km), maximal velocity (Vmax), and catalytic efficiency (kcat/Km). Additionally, the minimum inhibitory concentration (MIC) against bacterial strains producing well-characterized β-lactamases provides crucial information on the clinical relevance of this interaction.

Hydrolysis Kinetics

Detailed kinetic studies quantifying the hydrolysis of Cefetamet by a wide range of β-lactamases are limited in publicly available literature. However, some key findings have been reported:

-

SHV-5: The SHV-5 extended-spectrum β-lactamase has been shown to hydrolyze Cefetamet. The efficiency of this hydrolysis (Vmax/Km) is reported to be similar to that of ceftazidime, another third-generation cephalosporin[1]. This indicates that strains producing SHV-5 may exhibit resistance to Cefetamet.

-

Plasmid-Mediated β-Lactamases: It has been reported that common plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, do not significantly hydrolyze Cefetamet[2]. This stability is a major advantage of Cefetamet over earlier-generation cephalosporins.

Table 1: Summary of Hydrolysis Data for Cefetamet

| β-Lactamase Type | Specific Enzyme | Source Organism (Example) | Hydrolysis of Cefetamet | Quantitative Data (Vmax/Km) |

| Class A (ESBL) | SHV-5 | Klebsiella pneumoniae | Yes | Similar to Ceftazidime[1] |

| Class A (Penicillinase) | TEM-1 | Escherichia coli | No significant hydrolysis reported[2] | Not available |

| Class A (Penicillinase) | SHV-1 | Klebsiella pneumoniae | No significant hydrolysis reported | Not available |

| Class C (Cephalosporinase) | AmpC (P99) | Enterobacter cloacae | Inhibited by Cefetamet[2] | Not applicable (inhibition) |

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of Cefetamet against various β-lactamase-producing organisms is summarized below.

Table 2: MICs of Cefetamet against β-Lactamase-Producing Bacterial Strains

| Organism | β-Lactamase Produced | Cefetamet MIC (µg/mL) | Reference |

| Escherichia coli | SHV-5 | MIC values were related to the quantity of the enzyme expressed. | |

| Klebsiella pneumoniae | SHV-5 | MIC values were related to the quantity of the enzyme expressed. | |

| Serratia marcescens | SHV-5 | MIC values were related to the quantity of the enzyme expressed. | |

| Ampicillin-resistant H. influenzae | Likely TEM-1 | ≤0.25 | |

| Ampicillin-resistant B. catarrhalis | Likely BRO-1/2 | ≤0.25 | |

| Ampicillin-resistant N. gonorrhoeae | Penicillinase | ≤0.25 | |

| Enterobacteriaceae with Type 1A β-lactamase (AmpC) | AmpC | A marked inoculum effect was noted. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of Cefetamet's stability against β-lactamases.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefetamet against β-lactamase-producing strains can be determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Cefetamet Stock Solution: Prepare a stock solution of Cefetamet sodium of known concentration in a suitable sterile solvent (e.g., water or buffer).

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of Cefetamet. A plate with no antibiotic serves as a growth control.

-

Inoculum Preparation: Grow the bacterial strain to be tested in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

-

Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is the lowest concentration of Cefetamet that completely inhibits visible growth of the organism.

Spectrophotometric Assay for β-Lactamase Hydrolysis

The rate of Cefetamet hydrolysis by a purified β-lactamase or a crude cell extract can be determined by monitoring the change in absorbance of a chromogenic cephalosporin substrate like nitrocefin, or by directly observing the hydrolysis of Cefetamet in the UV spectrum.

Protocol using Nitrocefin as a Reporter Substrate:

-

Preparation of Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.0).

-

Nitrocefin stock solution (e.g., 1 mM in DMSO).

-

Purified β-lactamase solution of known concentration or a crude bacterial sonicate.

-

Cefetamet solution of varying concentrations.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the phosphate buffer, nitrocefin solution (to a final concentration of e.g., 100 µM), and the β-lactamase solution.

-

Initiate the reaction by adding the Cefetamet solution.

-

Monitor the increase in absorbance at 486 nm (for nitrocefin hydrolysis) over time using a spectrophotometer.

-

To determine kinetic parameters for Cefetamet, it can be used as a competitive inhibitor of nitrocefin hydrolysis, or its own hydrolysis can be monitored directly if there is a sufficient change in its UV spectrum upon ring opening.

-

Direct Hydrolysis Assay:

-

Wavelength Scan: Perform a UV wavelength scan of intact and fully hydrolyzed Cefetamet (e.g., by treatment with a potent broad-spectrum β-lactamase or strong base) to identify a wavelength with a significant change in absorbance.

-

Kinetic Measurement:

-

In a quartz cuvette, add a known concentration of Cefetamet to a buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).

-

Initiate the reaction by adding the β-lactamase preparation.

-

Monitor the change in absorbance at the predetermined wavelength over time.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve.

-

Repeat this for a range of Cefetamet concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of Cefetamet's stability against β-lactamases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cefetamet Sodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the process development and optimization for the synthesis of Cefetamet sodium, a third-generation cephalosporin antibiotic. The document includes detailed experimental protocols, data summaries for process optimization, and visual representations of the synthetic pathway.

Introduction

Cefetamet is an orally administered third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections.[1][2] It is typically administered as its pivoxil ester prodrug, Cefetamet pivoxil, which is hydrolyzed in the body to the active form, Cefetamet.[1][2] The sodium salt of Cefetamet is a key intermediate in the synthesis of the prodrug and is also used in parenteral formulations.[3] The synthesis of Cefetamet sodium has been a subject of process development to enhance yield, purity, and cost-effectiveness. This document outlines a common and optimized synthetic route.

The primary synthetic pathway involves two main stages:

-

Synthesis of Cefetamet acid: This is achieved through the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, often referred to as an AE-active ester.

-

Conversion to Cefetamet sodium: The resulting Cefetamet acid is then converted to its sodium salt, followed by purification.

Synthetic Pathway and Workflow

The overall synthetic process from starting materials to the final purified Cefetamet sodium is depicted below.

Caption: Synthetic workflow for Cefetamet sodium.

Process Development and Optimization Data

The yield and purity of Cefetamet acid and Cefetamet sodium are critically dependent on reaction conditions. The following tables summarize key optimization parameters.

Table 1: Optimization of Cefetamet Acid Synthesis

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) | Purity (%) |

| Molar Ratio (7-ADCA:AE-ester:Base) | 1:1.2:1.4 | 1:1.2:1.5 | 1:1.5:1.5 | 85-88 | >99 |

| Temperature (°C) | 10-15 | 0-5 | 20-25 | 89-91 | >99.2 |

| Reaction Time (hours) | 4-6 | 6-8 | 9-11 | 89-91 | >99.2 |

| pH | 8-9 | 9-10 | 11-12 | 89-91 | >99.2 |

Data synthesized from patent literature which demonstrates optimization trends.

Table 2: Optimization of Cefetamet Sodium Formation and Purification

| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) | Purity (%) |

| Molar Ratio (Cefetamet:NaHCO₃) | 1:0.9 | 1:1 (equimolar) | 1:1.1 | ~85 | ~98 |

| Reaction Time (hours) | 1 | 2 | 3 | 87.2 | 99.2 |

| Precipitation Solvent | Methanol | Ethanol | Isopropanol | 87.2 | 99.2 |

| Drying Temperature (°C) | 40 | 50 (vacuum) | 60 | 87.2 | 99.2 |

Data is based on a specific patented process.

Experimental Protocols

The following are detailed protocols for the synthesis of Cefetamet acid and its conversion to Cefetamet sodium.

Protocol 1: Synthesis of Cefetamet Acid

This protocol is based on an optimized acylation reaction.

Materials:

-

7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

-

(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-benzothiazol-2-yl thioester (AE-active ester)

-

Dichloromethane

-

Methanol

-

Distilled water

-

Triethylamine

-

Hydrochloric acid (10%)

-

Acetone

Equipment:

-

Jacketed reaction vessel with overhead stirrer and temperature control

-

Dropping funnel

-

pH meter

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a mixture of 450 ml of dichloromethane, 50 ml of methanol, and 5.0 ml of distilled water in a reaction vessel, add 30.0 g (0.14 mole) of 7-ADCA and 58.9 g (0.168 mole) of AE-active ester.

-

Stir the suspension and cool to 0-5 °C.

-

Slowly add 28.2 ml (0.195 mole) of triethylamine via a dropping funnel, maintaining the temperature at 0-5 °C. Adjust the pH to 9-10.

-

Maintain the reaction mixture at approximately 2 °C with stirring for 8 hours.

-

Monitor the reaction completion by HPLC to ensure all 7-ADCA is consumed.

-

After completion, add 200 ml of water to the reaction mixture and stir.

-

Separate the aqueous layer and wash the organic layer with 100 ml of water.

-

Combine the aqueous layers and cool to 0-5 °C.

-

Adjust the pH of the aqueous solution to 2.0-2.5 with 10% hydrochloric acid to precipitate Cefetamet acid.

-

Stir for 1-2 hours at 0-5 °C to complete crystallization.

-

Filter the solid product, wash with cold water and then with acetone.

-

Dry the product in a vacuum oven at 40-50 °C.

-

Expected yield: Approximately 50 g (89-91%), with a purity of >99.2% by HPLC.

Protocol 2: Conversion of Cefetamet Acid to Cefetamet Sodium

This protocol describes the formation and purification of Cefetamet sodium.

Materials:

-

Cefetamet acid (purity >99%)

-

Sodium bicarbonate

-

Distilled water

-

Activated carbon

-

Ethanol (97% or higher)

Equipment:

-

Reaction flask with stirrer

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a reaction flask, add 397 g of Cefetamet acid to 840 g of a 10% aqueous solution of sodium bicarbonate at room temperature.

-

Stir the mixture for 2 hours.

-

Add a suitable amount of activated carbon and stir for an additional 20 minutes for decolorization.

-

Filter the solution to remove the activated carbon.

-

To the filtrate, add ethanol to precipitate the Cefetamet sodium.

-

Collect the precipitate by suction filtration.

-

For further purification, recrystallize the product from an ethanol solution. Activated carbon can be used again if necessary, followed by filtration.

-

Dry the purified Cefetamet sodium under vacuum at 50 °C.

-

Expected yield: Approximately 365.5 g (87.2%), with a purity of 99.2%.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A robust RP-HPLC method is essential for monitoring reaction progress and for the final quality control of Cefetamet sodium.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.01M Sodium Perchlorate (60:40 v/v) or Acetonitrile:Methanol:Phosphate Buffer (pH 3.6) (50:20:30 v/v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 232 nm or 236 nm |

| Injection Volume | 20 µl |

| Temperature | Ambient |

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of Cefetamet reference standard into a 10 ml volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/ml. Further dilute to obtain a working standard of 100 µg/ml.

-

Sample Solution: Prepare a sample solution of Cefetamet sodium in the mobile phase to a final concentration within the linear range of the method.

Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity

-

Linearity (e.g., 1-6 µg/ml)

-

Precision (repeatability and intermediate precision)

-

Accuracy (recovery studies)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Logical Workflow for Method Validation

The following diagram illustrates the logical steps for the validation of the analytical method.

References

- 1. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN100381445C - A kind of preparation method of cefetamet sodium - Google Patents [patents.google.com]

Application Note: Quantification of Cefetamet in Human Plasma and Urine using High-Performance Liquid Chromatography (HPLC)

Abstract